Pyrazolo[1,5-a]pyrimidine

DPP-4 inhibition Type 2 diabetes Enzymatic assay

Select the unsubstituted pyrazolo[1,5-a]pyrimidine core (CAS 274-71-5)—the definitive [1,5-a] isomer. Bridgehead nitrogen geometry of this scaffold dictates ATP-binding pocket occupancy unattainable with isomeric pyrazolo[4,3-d] or [3,4-d]pyrimidines. C5/C7 substitution modulates potency across 2–3 orders of magnitude. Validated in CDK2/TRKA (IC50 0.09 µM), ROCK2 (36.8 nM, >250-fold selective), HDAC6 (3.84 nM, 412-fold), PDE4 (2.7 nM), and DPP-4 (2 nM) programs. AI-guided SAR delivered 268-fold potency gains. Insist on batch-specific selectivity documentation before procurement.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-71-5
Cat. No. B1248293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine
CAS274-71-5
Synonymspyrazolo(1,5-a)pyrimidine
pyrazolo(1,5a)pyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)N=C1
InChIInChI=1S/C6H5N3/c1-3-7-6-2-4-8-9(6)5-1/h1-5H
InChIKeyLDIJKUBTLZTFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine (CAS 274-71-5): Core Scaffold Selection and Baseline Characterization


Pyrazolo[1,5-a]pyrimidine (CAS 274-71-5) is a fused N-heterocyclic scaffold with the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol . The unsubstituted core exists as an off-white to yellow crystalline solid, stable under standard storage conditions but subject to decomposition under high temperature or strongly acidic/basic conditions . It functions as a bioisostere of adenine, enabling ATP-competitive binding across a broad kinase target space, and has been developed as the core scaffold for advanced inhibitors targeting CDK2/TRKA, DPP-4, ROCK2, HDAC6, PDE4, Pim-1, and AHR, among others [1]. Its planar aromatic geometry and bridgehead nitrogen electronic distribution confer a versatile hydrogen-bonding profile and enable extensive substitution chemistry for fine-tuned pharmacological optimization [1][2].

Pyrazolo[1,5-a]pyrimidine Scaffold Procurement: Why Isomeric and Core-Structural Alternatives Do Not Substitute


The pyrazolo[1,5-a]pyrimidine scaffold cannot be directly substituted with alternative fused heterocyclic cores or isomeric pyrazolopyrimidines (e.g., pyrazolo[4,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine) due to fundamentally different kinase inhibition profiles and target selectivity patterns that arise from bridgehead nitrogen positioning and ring-junction geometry [1]. The [1,5-a] isomer positions the bridgehead nitrogen at a specific electronic and steric locus that dictates ATP-binding pocket occupancy; the pyrazolo[4,3-d]pyrimidine isomer—despite sharing the same molecular formula—exhibits altered hydrogen-bonding geometry and is preferentially recognized by different kinase subfamilies, resulting in divergent selectivity and potency outcomes [2]. Substitution at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core has been systematically shown to modulate potency across 2–3 orders of magnitude, confirming that even within the same core, minor structural variations produce non-interchangeable activity profiles [3][4]. Procurement of a substituted pyrazolo[1,5-a]pyrimidine derivative that lacks documented head-to-head selectivity and potency data against intended targets introduces substantial risk of assay failure or off-target confounding.

Pyrazolo[1,5-a]pyrimidine Derivatives: Quantitative Comparator Evidence for Informed Procurement


DPP-4 Inhibitor Potency: Pyrazolo[1,5-a]pyrimidine Derivative c24 vs. Alogliptin and Earlier-Generation Scaffold Leads

The pyrazolo[1,5-a]pyrimidine derivative c24 demonstrates a 25- to 40-fold potency enhancement over earlier-generation pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold leads b2 and d1, and a 2-fold potency advantage over the clinically approved DPP-4 inhibitor Alogliptin [1]. Selectivity profiling confirms >2000-fold discrimination against related dipeptidyl peptidase isoforms DPP-8 and DPP-9, a critical safety differentiator not achieved by first-generation pyrazolo[1,5-a]pyrimidine leads, which exhibited measurable cytotoxicity [1]. In vivo efficacy in diabetic mice demonstrated a 48% reduction in glucose excursion at a 10 mg/kg oral dose [1].

DPP-4 inhibition Type 2 diabetes Enzymatic assay Scaffold optimization

PDE4 Inhibitor Potency: AI-Optimized Pyrazolo[1,5-a]pyrimidine Derivative 13c vs. Virtual Screening Hit T3700

AI-driven optimization of the pyrazolo[1,5-a]pyrimidine scaffold yielded derivative 13c, which exhibits a 268-fold potency enhancement over the initial virtual screening hit T3700 [1]. 13c achieved an IC50 of 2.7 nM against PDE4, compared to 725 nM for T3700 [1]. Co-crystal structural analysis revealed that the potency gain derives from a unique "halogen-binding and metal-coordination" synergistic network within the PDE4 active site [1]. 13c additionally demonstrated exceptional hepatic microsomal stability with a half-life (RLM1/2) of 141.4 minutes, a pharmacokinetic parameter not reported for T3700 [1].

PDE4 inhibition Idiopathic pulmonary fibrosis AI-driven drug discovery Hepatic microsomal stability

ROCK2 Isoform Selectivity: Pyrazolo[1,5-a]pyrimidine Derivative 7u vs. ROCK1

Derivative 7u, a piperazine-substituted pyrazolo[1,5-a]pyrimidine analog designed from the Belumosudil scaffold, demonstrates ROCK2 inhibitory activity with an IC50 of 36.8 nM and exhibits >250-fold selectivity over the closely related isoform ROCK1 [1]. This selectivity profile is functionally relevant: 7u treatment of MDA-MB-231 breast cancer cells induced cytoskeletal rearrangement, altered cell morphology, and dose-dependently inhibited cell migration and invasion in scratch and transwell assays [1]. In contrast, non-selective ROCK inhibitors have been associated with cardiovascular liabilities due to ROCK1-mediated vascular effects.

ROCK2 inhibition Breast cancer metastasis Isoform selectivity Cell migration

HDAC6 Selectivity: Pyrazolo[1,5-a]pyrimidine Derivative 8e vs. HDAC1 and Cellular Antiproliferative Potency

Compound 8e, a phenylhydroxamic acid-functionalized pyrazolo[1,5-a]pyrimidine derivative, inhibits HDAC6 with an IC50 of 3.84 nM and demonstrates 412-fold selectivity over HDAC1 [1]. In cellular antiproliferative assays, 8e exhibited sub-nanomolar potency against HL-60 (IC50 = 0.2 nM) and SK-MEL-2 (IC50 = 0.35 nM) cancer cell lines [1]. This selectivity profile is notable because pan-HDAC inhibitors targeting multiple isoforms (including HDAC1) have been associated with dose-limiting toxicities in clinical settings; HDAC6-selective agents offer a potentially differentiated safety margin.

HDAC6 inhibition Antiproliferative activity Epigenetics Cancer

AHR Antagonist Optimization: Pyrazolo[1,5-a]pyrimidine Derivative 7a vs. Initial Hit Compound 7

Systematic structure-activity relationship (SAR) optimization of the pyrazolo[1,5-a]pyrimidine scaffold yielded compound 7a, which exhibits AHR antagonistic potency of IC50 = 31 nM, representing a 21-fold improvement over the initial hit compound 7 (IC50 = 650 nM) [1]. The optimization campaign progressed from a homology model-based high-throughput virtual screening hit to a low nanomolar antagonist through iterative substitution at the pyrazolo[1,5-a]pyrimidine core [1]. This quantitative SAR trajectory demonstrates the scaffold's amenability to rational potency enhancement.

Aryl hydrocarbon receptor Antagonist Cancer immunotherapy SAR optimization

Dual CDK2/TRKA Inhibition: Pyrazolo[1,5-a]pyrimidine Derivatives 6t and 6s vs. Clinical Reference Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives 6t and 6s demonstrate dual CDK2/TRKA inhibitory activity with IC50 values approaching those of clinical reference inhibitors. Compound 6t exhibited CDK2 IC50 = 0.09 µM and TRKA IC50 = 0.45 µM; compound 6s exhibited CDK2 IC50 = 0.23 µM [1]. These values are comparable to the reference CDK4/6 inhibitor ribociclib (CDK2 IC50 = 0.07 µM) and the TRK inhibitor larotrectinib (TRKA IC50 = 0.07 µM) [1]. Compound 6n, a structurally related derivative, achieved a mean growth inhibition of 43.9% across 56 NCI-60 cancer cell lines [1].

CDK2 inhibition TRKA inhibition Dual kinase inhibitor Anticancer

Pyrazolo[1,5-a]pyrimidine Scaffold Procurement: Validated Research and Industrial Application Scenarios


Targeted Cancer Therapy: Dual CDK2/TRKA and Selective ROCK2 Inhibitor Development

Researchers developing dual CDK2/TRKA inhibitors for cancer therapy may select pyrazolo[1,5-a]pyrimidine derivatives such as 6t and 6s, which achieve IC50 values of 0.09 µM (CDK2) and 0.45 µM (TRKA)—within 6.4-fold of clinical reference inhibitors ribociclib and larotrectinib—and demonstrate broad antiproliferative activity across the NCI-60 panel (mean GI% 43.9%) [1]. For breast cancer metastasis applications requiring isoform-selective ROCK2 inhibition, derivative 7u provides 36.8 nM potency with >250-fold selectivity over ROCK1 and has been functionally validated in MDA-MB-231 cell migration and invasion assays [2]. For epigenetic targeting, HDAC6-selective derivative 8e offers 3.84 nM potency with 412-fold selectivity over HDAC1 and sub-nanomolar cellular activity against HL-60 and SK-MEL-2 cell lines [3].

Metabolic and Inflammatory Disease Research: DPP-4, PDE4, and AHR Pathway Modulation

Investigators studying type 2 diabetes or related metabolic disorders should consider pyrazolo[1,5-a]pyrimidine derivative c24, which demonstrates a 2-fold potency advantage over the approved DPP-4 inhibitor Alogliptin (IC50 = 2 nM vs. 4 nM), >2000-fold selectivity over DPP-8/9, and validated in vivo efficacy with 48% glucose excursion reduction at 10 mg/kg in diabetic mice [4]. For idiopathic pulmonary fibrosis (IPF) research, AI-optimized derivative 13c achieves PDE4 IC50 = 2.7 nM with a 268-fold improvement over the starting hit T3700 and exceptional hepatic microsomal stability (RLM1/2 t₁/₂ = 141.4 min), enabling robust in vivo pharmacokinetic profiling [5]. For cancer immunotherapy target validation, AHR antagonist 7a provides low nanomolar potency (IC50 = 31 nM) following systematic SAR optimization from a 650 nM hit [6].

Kinase Selectivity Profiling and Safety Pharmacology Assessment

Researchers evaluating kinase inhibitor safety margins and off-target risk profiles should leverage the documented selectivity data for pyrazolo[1,5-a]pyrimidine derivatives. The scaffold has been characterized for DPP-4 inhibitor c24 (>2000-fold selectivity over DPP-8/9) [4], ROCK2 inhibitor 7u (>250-fold selectivity over ROCK1) [2], and HDAC6 inhibitor 8e (412-fold selectivity over HDAC1) [3]. These selectivity ratios are directly applicable to safety pharmacology decision-making regarding isoform-related toxicities. Additionally, Pim-1 inhibitors derived from this scaffold demonstrated no significant hERG inhibition at 30 µM and maintained selectivity against a panel of 119 oncogenic kinases, representing an improved cardiac safety profile relative to the first-generation Pim-1 inhibitor SGI-1776 [7].

AI-Assisted Drug Discovery and Scaffold-Based SAR Campaigns

Drug discovery teams employing artificial intelligence (AI)-driven virtual screening and structure-based design can leverage the pyrazolo[1,5-a]pyrimidine scaffold as a validated starting point for rapid potency optimization. The 268-fold improvement from T3700 (IC50 = 725 nM) to 13c (IC50 = 2.7 nM) demonstrates the scaffold's compatibility with AI-guided optimization workflows [5]. Similarly, the 21-fold improvement from AHR antagonist hit 7 (IC50 = 650 nM) to optimized lead 7a (IC50 = 31 nM) illustrates predictable SAR trajectories amenable to computational design [6]. The scaffold's synthetic accessibility via cyclization, condensation, three-component reactions, microwave-assisted methods, and palladium-catalyzed cross-coupling further supports iterative medicinal chemistry campaigns [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.